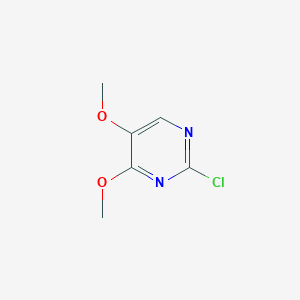

2-Chloro-4,5-dimethoxypyrimidine

Overview

Description

2-Chloro-4,5-dimethoxypyrimidine is an organic compound with the molecular formula C6H7ClN2O2. It is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with chlorine and methoxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4,5-dimethoxypyrimidine typically involves the chlorination of 4,5-dimethoxypyrimidine. One common method includes the reaction of 2,4-dichloro-5-methoxypyrimidine with methanol under specific conditions to yield the desired compound . Another approach involves the use of malononitrile as a starting material, followed by a series of reactions including salifying, cyanamide, and condensation reactions .

Industrial Production Methods: Industrial production of this compound may utilize large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process often involves the use of composite solvents and catalysts to facilitate the reactions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4,5-dimethoxypyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction Reactions: The methoxy groups can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like aniline derivatives can be used in the presence of a base or under microwave conditions to facilitate the substitution of the chlorine atom.

Major Products:

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development:

2-Chloro-4,5-dimethoxypyrimidine serves as an important intermediate in the synthesis of various pharmaceuticals. The compound's structure allows it to act as a scaffold for developing new therapeutic agents, particularly in the field of anticancer and antimicrobial drugs. Research has shown that pyrimidine derivatives often exhibit potent biological activities, including anti-inflammatory and antimicrobial properties .

Case Study: Anticancer Activity

A study investigated the synthesis of novel pyrimidine derivatives, including those based on this compound, which were evaluated for their efficacy against cancer cell lines. The derivatives showed promising results in inhibiting cell proliferation and inducing apoptosis in various cancer types .

Agrochemicals

Pesticide Development:

The compound is utilized in the synthesis of herbicides and fungicides due to its ability to modify biological pathways in plants. Pyrimidines are known for their significant properties as fungicides in agriculture, making this compound an essential building block for developing new agrochemical products .

Data Table: Agrochemical Applications

| Application Type | Compound Derived | Biological Activity |

|---|---|---|

| Herbicide | Sulfonylurea Herbicides | Effective against a range of weeds |

| Fungicide | Pyrimidine Derivatives | Inhibitory activity against phytopathogenic fungi |

Synthetic Organic Chemistry

Building Block for Complex Molecules:

this compound is frequently used as a building block in the synthesis of more complex organic molecules. Its chlorinated structure enhances its reactivity in nucleophilic substitution reactions, making it a valuable compound in synthetic methodologies .

Synthesis Methods:

Various synthetic routes have been developed to produce this compound efficiently. These methods often involve chlorination reactions and can be adapted to produce related pyrimidine derivatives.

Mechanism of Action

The mechanism of action of 2-Chloro-4,5-dimethoxypyrimidine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways . The exact mechanism depends on the specific derivative and its intended application.

Comparison with Similar Compounds

2,4-Dichloro-5-methoxypyrimidine: Similar in structure but with an additional chlorine atom.

2-Anilinopyrimidines: Derivatives formed by substitution of the chlorine atom with aniline.

2-Cyanopyrimidines: Compounds with a cyano group instead of the methoxy groups.

Uniqueness: Its combination of chlorine and methoxy groups makes it a versatile intermediate for synthesizing various derivatives with diverse biological and chemical properties .

Biological Activity

2-Chloro-4,5-dimethoxypyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including its mechanisms of action, efficacy against various pathogens, and relevant case studies.

- Chemical Formula : CHClNO

- Molecular Weight : 176.58 g/mol

- CAS Number : 66569546

The compound exhibits biological activity primarily through its interaction with various enzymes and receptors. Notably, it has been identified as a potent inhibitor of certain kinases involved in the regulation of cellular processes. For example, research indicates that related pyrimidine compounds can inhibit PfGSK3 and PfPK6, which are critical for the life cycle of malaria parasites .

Antiviral Activity

This compound has shown promise in antiviral applications. In studies evaluating its efficacy against orthopoxviruses such as vaccinia virus (VV) and cowpox virus (CV), it demonstrated significant antiviral activity. The compound's EC values were reported as follows:

| Virus | EC (µM) | Methodology |

|---|---|---|

| Vaccinia Virus (VV) | 8.4 (CPE), 9.0 (Plaque Reduction) | Cytopathogenic Effect Assay |

| Cowpox Virus (CV) | 11.7 (CPE), 7.4 (Plaque Reduction) | Cytopathogenic Effect Assay |

These results indicate that the compound effectively inhibits viral replication without significant cytotoxicity to host cells .

Antimicrobial Activity

In addition to its antiviral properties, this compound exhibits antimicrobial activity against various pathogens. A study focused on the synthesis of new pyrimidine derivatives reported that several compounds within this class displayed antifolate and antimicrobial properties . The specific activity of this compound in this context remains to be fully elucidated but suggests potential therapeutic applications.

Case Studies

- Antimalarial Activity : A series of studies have identified structural analogs of pyrimidines that inhibit PfGSK3 and PfPK6. Compounds exhibiting similar substitutions to this compound were found to have IC values in the nanomolar range against these kinases, indicating strong potential for further development as antimalarial agents .

- Antiviral Efficacy : In vitro assays demonstrated that the compound's antiviral activity was comparable to established antiviral agents like cidofovir. This highlights its potential as a lead compound for developing new antiviral therapies .

Properties

IUPAC Name |

2-chloro-4,5-dimethoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O2/c1-10-4-3-8-6(7)9-5(4)11-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIIOOCFFMSRIHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(N=C1OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.